4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether
Description
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Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-18-9-2-14(3-10-18)13-27-25-20-12-17(23)8-11-19(20)24-21(25)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMXSSGSUFPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H16Cl2N2O
- CAS Number : 478246-06-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies indicate that benzimidazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features have shown efficacy in downregulating anti-apoptotic proteins like XIAP and modulating pathways such as PI3K/Akt and ERK1/2 .
- Case Study : In vitro studies demonstrated that related compounds inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy.
-
Antimicrobial Properties :
- Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) against strains of Staphylococcus aureus ranged from 128 to 256 µg/mL .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
-
Anti-inflammatory Effects :
- Compounds within the benzimidazole class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB .
- Research Findings : In animal models, treatment with benzimidazole derivatives resulted in decreased levels of inflammatory markers, indicating their potential as anti-inflammatory agents.
Data Table of Biological Activities
Case Studies
-
In Vitro Anticancer Study :
A study investigated the effects of a benzimidazole derivative on human cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations above 50 µM. The mechanism involved the downregulation of cyclin D1 and activation of pro-apoptotic proteins. -
Antimicrobial Efficacy Testing :
Another study focused on evaluating the antimicrobial properties against clinical strains. The compound showed potent activity against multiple strains of bacteria, suggesting its potential use as an antibiotic agent.
Preparation Methods
Benzimidazole Core Synthesis
The foundational step employs acid-catalyzed cyclocondensation of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions (Method A):
4-chloro-1,2-phenylenediamine + HCOOH → 6-chloro-1H-benzimidazole + H2O
Alternative protocols (Method B) utilize microwave-assisted synthesis at 150°C for 15 minutes, reducing reaction time by 85% compared to conventional heating.
Key parameters :
Regioselective Chlorination
Position-selective chlorination at C6 is achieved using sulfuryl chloride (SO2Cl2) in dichloromethane at 0-5°C:
$$
\text{Benzimidazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CH}2\text{Cl}2} 6-chloro-1H-benzimidazole + \text{HCl} + \text{SO}_2}
$$
Optimization data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | -10 to 25 | 0-5 |
| Molar ratio (SO2Cl2) | 1.0-1.5 eq | 1.2 eq |
| Reaction time (h) | 1-6 | 2.5 |
This method achieves >95% regioselectivity confirmed by LC-MS.
Aryl Group Installation
The 4-chlorophenyl group is introduced via Ullmann coupling using copper(I) iodide catalysis:
6-chloro-1H-benzimidazole + 1-bromo-4-chlorobenzene → 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole
Reaction conditions :
Etherification and Final Assembly
The critical ether bond formation employs Mitsunobu conditions:
$$
\text{6-chloro-2-(4-chlorophenyl)-1H-benzimidazol-1-ol} + \text{4-(bromomethyl)phenyl methyl ether} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}
$$
Optimized protocol :
Process Optimization Strategies
Solvent Screening for Cyclocondensation
Comparative solvent study (n=5 replicates):
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| Ethanol | 72 | 88 |
| DMF | 68 | 82 |
| Toluene | 41 | 75 |
| Acetonitrile | 58 | 79 |
| Ethanol:H2O (9:1) | 84 | 92 |
Aqueous ethanol mixtures enhance proton availability for imidazole ring formation.
Catalytic System Comparison
Ullmann coupling efficiency with different copper sources:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| CuI | 1,10-phenanthroline | 78 |
| CuBr | DMEDA | 65 |
| CuCl | L-proline | 71 |
| CuOAc | 2,2'-bipyridyl | 68 |
Copper(I) iodide demonstrates superior activity due to enhanced lability of iodide ligands.
Analytical Characterization
Spectroscopic Data Consolidation
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, benzimidazole H7)
- δ 7.89-7.45 (m, 8H, aromatic)
- δ 5.32 (s, 2H, OCH2Ar)
- δ 3.81 (s, 3H, OCH3)
HRMS (ESI+) :
Calc. for C21H15Cl2N2O2 [M+H]+: 405.0401
Found: 405.0398
XRD Analysis :
Purity Assessment Methods
| Technique | Conditions | Purity (%) |
|---|---|---|
| HPLC-UV | C18, MeCN:H2O (70:30), 254nm | 99.2 |
| DSC | Heating rate 10°C/min | Tm=214°C |
| TGA | N2 atmosphere, 25-300°C | <0.1% loss |
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether?
The synthesis typically involves multi-step protocols, starting with the formation of the benzimidazole core. Key steps include:
- Core formation : Condensation of 4-chloroaniline derivatives with carbonyl precursors under acidic conditions to generate the benzimidazole scaffold.
- Etherification : Nucleophilic substitution of a chlorinated benzimidazole intermediate with a methoxymethylphenol derivative, often using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Reaction temperature (80–120°C) and stoichiometry are optimized to minimize side products .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with HPLC monitoring purity (>95%) .
Q. Which spectroscopic methods are critical for structural elucidation of this compound?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR) and aromatic protons adjacent to electron-withdrawing chlorine atoms (δ ~7.5–8.5 ppm). NOESY can resolve spatial proximity of substituents .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 429.0652 for C₂₁H₁₅Cl₂N₂O₂).
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~750 cm⁻¹ (C-Cl bend) confirm functional groups .
Q. What physicochemical properties influence its solubility and stability in experimental workflows?
- LogP : Predicted hydrophobicity (LogP ~3.5) suggests limited aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays.
- Stability : Degradation under acidic/alkaline conditions is monitored via HPLC-UV (λ = 254 nm). Storage at -20°C in inert atmospheres prevents oxidation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction yields for benzimidazole etherification?
- DFT Studies : Density functional theory (e.g., B3LYP/6-31G*) models transition states to identify energy barriers. For example, calculations may reveal steric hindrance from the 4-chlorophenyl group, explaining lower yields in bulkier substrates .
- Solvent Effects : COSMO-RS simulations predict solvation energies, guiding solvent selection (e.g., switching from DMF to NMP improves nucleophilicity of the methoxymethylphenol intermediate) .
Q. What experimental designs optimize regioselectivity during benzimidazole functionalization?
- Directing Groups : Introducing a nitro group at the 5-position of the benzimidazole core directs electrophilic substitution to the 1-position, improving etherification efficiency.
- Catalytic Systems : Palladium-mediated C-H activation (e.g., Pd(OAc)₂ with ligands like XPhos) enables selective coupling at the 6-chloro position, avoiding competing side reactions .
Q. How can researchers address discrepancies in biological activity data across studies?
- Meta-Analysis : Cross-referencing IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) with structural analogs identifies outliers due to impurities or assay conditions.
- SAR Studies : Systematic modification of the methoxy or chlorophenyl groups clarifies contributions to activity. For example, replacing the methoxy with a hydroxyl group may reduce membrane permeability, explaining lower in vivo efficacy .
Q. What advanced techniques validate crystallographic data for this compound?
- Single-Crystal X-Ray Diffraction : Resolves bond lengths and angles (e.g., C-O bond in the ether linkage: ~1.42 Å). Discrepancies between experimental and computational (e.g., Mercury CSD) data may indicate polymorphism .
- PXRD : Powder X-ray diffraction confirms batch-to-batch consistency in crystallinity, critical for reproducibility in pharmacological studies .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), differential scanning calorimetry (DSC) and TGA can distinguish polymorphic forms or hydrate vs. anhydrous phases .
- Quality Control : LC-MS with charged aerosol detection (CAD) quantifies low-abundance impurities (<0.1%) that may interfere with biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
